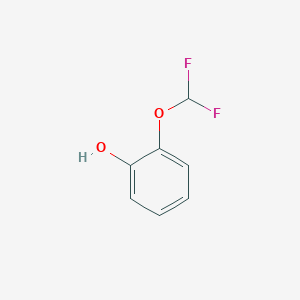

2-(Difluoromethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNTURWWDZNXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378893 | |

| Record name | 2-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53104-96-4 | |

| Record name | 2-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Difluoromethoxy Moiety

An In-depth Technical Guide to 2-(Difluoromethoxy)phenol: Properties, Synthesis, and Applications

This compound is an aromatic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Structurally, it is a phenol molecule where the hydroxyl group at position 2 is accompanied by a difluoromethoxy (-OCHF₂) group. This unique substitution pattern imparts a distinct set of chemical and physical properties that are highly sought after in modern drug discovery and agrochemical development.[1][3]

The difluoromethoxy group is often employed as a bioisostere for more common functional groups like hydroxyl (-OH) or methoxy (-OCH₃). Its introduction into a molecule can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity, and acidity (pKa). The strong electronegativity of the fluorine atoms can modulate the electronic properties of the aromatic ring and the acidity of the phenolic proton, while often enhancing the molecule's resistance to oxidative metabolism.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, and handling of this compound for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical's properties begins with its fundamental physical and spectroscopic data. These characteristics are crucial for identification, purification, and predicting its behavior in chemical reactions.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below. It exists as a colorless to light yellow liquid under standard conditions, a property that dictates its handling and storage requirements.[3][4]

| Property | Value | Source |

| CAS Number | 53104-96-4 | [3][4][5][6][7] |

| IUPAC Name | This compound | [5][7] |

| Molecular Formula | C₇H₆F₂O₂ | [3][4][5][6][7] |

| Molecular Weight | 160.12 g/mol | [3][4][5][7] |

| Appearance | Colorless to light yellow liquid | [3][4][8] |

| Boiling Point | 196.7°C at 760 mmHg; 75-76°C at 10 Torr | [1][3][4][6] |

| Density | ~1.3 g/cm³ | [3][4][6] |

| pKa (Predicted) | 8.71 ± 0.30 | [3][4] |

| Refractive Index | ~1.481 | [6] |

Spectroscopic Characterization

Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the unique triplet for the proton of the -OCHF₂ group due to coupling with the two fluorine atoms. The aromatic protons would appear in the δ 6.8-7.5 ppm range, with splitting patterns determined by their ortho, meta, and para relationships. The phenolic -OH proton typically appears as a broad singlet, its chemical shift being concentration and solvent dependent. The methoxy proton (-OCHH F₂) would characteristically appear as a triplet around δ 6.5-7.0 ppm with a large coupling constant (JHF) of approximately 70-80 Hz.

-

¹⁹F NMR : The fluorine NMR spectrum provides a clear and unambiguous signal for the difluoromethoxy group. It is expected to show a doublet, resulting from the coupling with the single proton on the same carbon (JHF ≈ 70-80 Hz).[5]

-

¹³C NMR : The carbon NMR would display seven distinct signals. The carbon of the -OC HF₂ group would be identifiable by its triplet splitting pattern due to one-bond coupling to the two fluorine atoms. The aromatic carbons would appear in the δ 110-160 ppm region, with the carbons directly attached to oxygen appearing at lower field.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[9][10] Other key signals include C-H stretches for the aromatic ring (around 3000–3100 cm⁻¹), C=C aromatic ring stretches (1500–1600 cm⁻¹), a strong C-O stretch for the phenol (around 1220 cm⁻¹), and prominent C-F stretching vibrations, typically observed in the 1000-1100 cm⁻¹ region.[9]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of this compound would show a distinct molecular ion peak ([M]⁺) at an m/z of 160.[5][11] Key fragmentation patterns would likely involve the loss of the difluoromethoxy group or cleavage of the aromatic ring, providing further structural confirmation.

Part 2: Synthesis, Reactivity, and Applications

The utility of this compound as a building block is rooted in its synthesis and the predictable reactivity of its functional groups.

Synthetic Pathway

The predominant method for synthesizing this compound involves the difluoromethylation of catechol (1,2-dihydroxybenzene). This reaction typically uses a source of difluorocarbene or a difluoromethylating agent. A common laboratory-scale approach involves reacting catechol with a chlorodifluoromethane source under basic conditions.

Sources

- 1. cas 53104-96-4|| where to buy this compound [english.chemenu.com]

- 2. 2,4-Dichloro-6-(difluoromethoxy)phenol|CAS 1803791-20-9 [benchchem.com]

- 3. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]

- 4. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 53104-96-4 | this compound - AiFChem [aifchem.com]

- 8. This compound 98 | CymitQuimica [cymitquimica.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(Difluoromethoxy)phenol: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

In the landscape of contemporary chemical synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating a compound's physicochemical and biological properties. Among the array of fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable motif. 2-(Difluoromethoxy)phenol (CAS No. 53104-96-4) is a key building block that provides a direct route to this important functional group. This guide offers an in-depth technical overview of its synthesis, properties, reactivity, and applications, with a focus on its role in drug discovery and development.

The difluoromethoxy group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1] This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[2] The unique electronic properties of the -OCHF₂ group, including its ability to act as a lipophilic hydrogen bond donor, can also lead to stronger and more selective binding interactions with biological targets.[3]

Physicochemical and Spectroscopic Profile

This compound is a colorless to light yellow liquid at room temperature.[4] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53104-96-4 | [5] |

| Molecular Formula | C₇H₆F₂O₂ | [5] |

| Molecular Weight | 160.12 g/mol | [5] |

| Boiling Point | 75-76 °C (at 10 Torr) | [4] |

| Density | ~1.3 g/cm³ (predicted) | [4] |

| pKa | 8.71 ± 0.30 (predicted) | [4] |

| SMILES | C1=CC=C(C(=C1)O)OC(F)F | [5] |

| InChIKey | PVNTURWWDZNXTK-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂ H) due to coupling with the two fluorine atoms. The aromatic protons will appear in the typical downfield region, and the phenolic proton will be a broad singlet.

-

δ ~6.5-7.5 ppm (m, 4H): Aromatic protons.

-

δ ~5.5-6.5 ppm (br s, 1H): Phenolic -OH .

-

δ ~6.0-7.0 ppm (t, 1H, JHF ≈ 70-80 Hz): -OCH F₂.

¹³C NMR Spectroscopy: The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show distinct signals, with the carbon attached to the phenolic oxygen being the most deshielded.

-

δ ~110-160 ppm: Aromatic carbons.

-

δ ~115-125 ppm (t, JCF ≈ 250-260 Hz): -OC HF₂.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the phenolic O-H stretch, along with absorptions for the aromatic C-H and C=C bonds, and strong C-F and C-O stretches.

-

~3200-3600 cm⁻¹ (broad): O-H stretch (hydrogen-bonded).[6]

-

~3000-3100 cm⁻¹: Aromatic C-H stretch.[6]

-

~1500-1600 cm⁻¹: Aromatic C=C ring stretches.[6]

-

~1220 cm⁻¹: Aromatic C-O stretch.[6]

-

~1000-1100 cm⁻¹: C-F stretches.

Synthesis and Reaction Mechanisms

The most common and practical synthesis of this compound involves the O-difluoromethylation of catechol (1,2-dihydroxybenzene). This transformation is typically achieved through the generation of difluorocarbene (:CF₂) as a reactive intermediate, which is then trapped by one of the phenolic hydroxyl groups.[7]

A well-established method for generating difluorocarbene is the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate.[7] The reaction is generally performed in the presence of a base to deprotonate the phenol, increasing its nucleophilicity.

Caption: Synthesis of this compound via difluorocarbene insertion.

Experimental Protocol: Representative Synthesis

The following protocol is a representative procedure for the O-difluoromethylation of a phenol, adapted from a verified method for a similar substrate.[7]

Materials:

-

Catechol

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium carbonate (or Potassium hydroxide)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF and a small amount of deionized water. Stir the mixture at room temperature.

-

Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the stirring mixture.

-

Heating: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.

Causality and Self-Validation: The use of a base like cesium carbonate is crucial for deprotonating the phenol, making it a more potent nucleophile to trap the highly electrophilic difluorocarbene.[7] The reaction is monitored by TLC, allowing for a clear determination of the reaction endpoint when the starting catechol spot is consumed. The aqueous workup with a mild acid neutralizes the base and removes inorganic salts, ensuring a clean extraction of the desired product.

Reactivity and Applications in Drug Discovery

The two primary functional groups of this compound—the phenolic hydroxyl group and the difluoromethoxy group—dictate its reactivity and utility as a synthetic intermediate.

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group is acidic and can be readily deprotonated. It can undergo a variety of reactions common to phenols, such as:

-

Etherification: Reaction with alkyl halides in the presence of a base to form diaryl ethers.

-

Esterification: Acylation with acid chlorides or anhydrides.

-

Electrophilic Aromatic Substitution: The -OH and -OCHF₂ groups are both ortho-, para-directing, though the difluoromethoxy group is deactivating due to its electron-withdrawing nature. This allows for selective functionalization of the aromatic ring.

The lower reactivity of phenolic hydroxyl groups compared to aliphatic alcohols is attributed to their more acidic character and potential steric hindrance.[8]

The Role of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of the -OCHF₂ group is a strategic move in drug design for several reasons:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can increase the half-life of a drug molecule.

-

Lipophilicity Modulation: The -OCHF₂ group increases lipophilicity compared to a hydroxyl group, which can enhance a molecule's ability to cross cell membranes.[3]

-

Conformational Control: The steric bulk and electronic nature of the group can influence the conformation of the molecule, potentially locking it into a bioactive conformation.

-

pKa Modification: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby functional groups.[9]

While specific marketed drugs containing the intact this compound scaffold are not prevalent, the difluoromethoxy-phenyl motif is found in numerous bioactive compounds and drug candidates, such as the anti-inflammatory drug Roflumilast.[10] For instance, 2-difluoromethoxyestratriene derivatives have been synthesized and evaluated for their anti-proliferative activity in breast cancer cells, demonstrating the utility of this moiety in modifying steroid-based drug candidates.[11]

Caption: The role of this compound in drug development.

Safety and Handling

This compound is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a class of compounds with enhanced pharmaceutical potential. Its synthesis, while requiring careful control, is straightforward using modern methods like difluorocarbene chemistry. The true value of this molecule lies in the properties imparted by the difluoromethoxy group—offering medicinal chemists a powerful tool to overcome challenges such as poor metabolic stability and to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. As the demand for more effective and safer therapeutics grows, the strategic use of building blocks like this compound will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available at: [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. Available at: [Link]

-

Prakash, G. K. S., et al. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. The Journal of Organic Chemistry. Available at: [Link]

-

Fujiwara, Y., et al. (2012). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. Available at: [Link]

-

PubChem. Compound Summary for CID 2774121, this compound. National Center for Biotechnology Information. Available at: [Link]

-

Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses Procedure. Available at: [Link]

-

da Silva, C. G., et al. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Molecules. Available at: [Link]

-

Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]

-

Dohle, W., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC - NIH. Available at: [Link]

-

PubChemLite. This compound (C7H6F2O2). Available at: [Link]

-

Sodeoka, M., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. Available at: [Link]

-

Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC - NIH. Available at: [Link]

-

Prakash, G. K. S., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. Available at: [Link]

-

SpectraBase. 2-Methoxy-5-(trifluoromethoxy)phenol - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

Hu, J., et al. (2007). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications. Available at: [Link]

-

Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

-

Sundaraganesan, N., et al. (2014). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. ResearchGate. Available at: [Link]

-

Foti, M., et al. (2004). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Available at: [Link]

-

Wiley-VCH. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. NMR Spectroscopy: Processing Strategies. Available at: [Link]

-

PubChem. Compound Summary for CID 2774122, 3-(Difluoromethoxy)phenol. National Center for Biotechnology Information. Available at: [Link]

-

Ragan, M. A. (1983). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. Available at: [Link]

- Google Patents. (2015). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.

-

Prakash, G. K. S., et al. (2007). Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol. Available at: [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]

-

LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Mota, F. L., et al. (2014). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (1999). Phenol. Available at: [Link]

-

Gonçalves, C., et al. (2018). Procedure for the determination of the content of phenolic hydroxyl groups. ResearchGate. Available at: [Link]

-

Mota, F. L., et al. (2014). Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology. Available at: [Link]

-

Zhou, G.-C. (2023). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)phenol

Abstract

The difluoromethyl ether moiety (-OCHF₂) has emerged as a critical functional group in contemporary drug discovery and agrochemical design. Its unique stereoelectronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, have led to its incorporation into numerous bioactive molecules to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the synthesis of 2-(difluoromethoxy)phenol, a valuable building block in medicinal chemistry. We will delve into the prevalent synthetic strategies, with a particular focus on the selective mono-difluoromethylation of catechol, a common and cost-effective starting material. This document will explore the mechanistic underpinnings of the key transformations, provide a detailed experimental protocol, and discuss the critical parameters for achieving high yield and selectivity.

Introduction: The Significance of the Difluoromethoxy Group

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CHF₂) offers a unique combination of properties that make it highly attractive for modulating the physicochemical and biological profiles of parent compounds.[1] Specifically, the -OCHF₂ group can:

-

Act as a Bioisostere: It can mimic the function of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, allowing for subtle modifications of a molecule's interaction with biological targets.[1]

-

Enhance Lipophilicity: The presence of fluorine atoms increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

-

Improve Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, leading to a longer biological half-life of the drug candidate.

-

Modulate Acidity: The electron-withdrawing nature of the difluoromethyl group can alter the pKa of nearby acidic protons, influencing a molecule's ionization state at physiological pH.[1]

This compound serves as a key intermediate in the synthesis of more complex molecules, such as certain pesticides and pharmaceutical candidates.[3] Its synthesis, therefore, is of significant interest to researchers in these fields.

Synthetic Strategies for Aryl Difluoromethyl Ethers

The introduction of a difluoromethyl group onto a phenolic oxygen is most commonly achieved through the generation of difluorocarbene (:CF₂), which is then trapped by a phenoxide. Several methods exist for generating difluorocarbene, with decarboxylative methods being particularly advantageous due to their operational simplicity and the use of relatively stable and less toxic precursors.[4][5]

Difluorocarbene Precursors

A variety of reagents can serve as precursors to difluorocarbene. Key considerations for reagent selection include stability, cost, safety, and reaction efficiency.

| Reagent Class | Specific Example | Advantages | Disadvantages |

| Halodifluoroacetate Salts | Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Commercially available, bench-stable, relatively non-toxic.[4][5] | Requires elevated temperatures for decarboxylation. |

| Phosphonium Salts | (Bromodifluoromethyl)triphenylphosphonium bromide | High reactivity. | Hygroscopic, water-sensitive.[4] |

| Organozinc Reagents | Often require harsh reaction conditions.[4] | ||

| Gaseous Reagents | Chlorodifluoromethane (Freon 22) | Ozone-depleting, difficult to handle.[6] |

For the synthesis of this compound, sodium chlorodifluoroacetate is a highly practical choice due to its stability, commercial availability, and favorable safety profile.[4][5]

The Challenge of Selective Mono-Difluoromethylation of Catechol

The synthesis of this compound from catechol presents a significant challenge: achieving selective mono-etherification. Catechol possesses two acidic phenolic hydroxyl groups with similar pKa values, making it susceptible to di-alkylation, which would yield 1,2-bis(difluoromethoxy)benzene.

Strategies to favor mono-alkylation of catechols often involve:

-

Controlling Stoichiometry: Using a limited amount of the alkylating agent can favor the formation of the mono-alkylated product.

-

Phase-Transfer Catalysis (PTC): PTC can enhance the selectivity of mono-etherification. The quaternary ammonium cation of the catalyst preferentially pairs with the more organophilic mono-anion of the catechol, facilitating its reaction in the organic phase.[7][8]

-

Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can influence the relative rates of the first and second alkylations.

Drawing an analogy from the synthesis of guaiacol (2-methoxyphenol) from catechol, the use of a phase-transfer catalyst in a biphasic system with a controlled amount of the alkylating agent is a promising approach to achieve mono-selectivity.[9]

Proposed Synthetic Route and Mechanism

The proposed synthesis of this compound from catechol involves a selective mono-difluoromethylation using sodium chlorodifluoroacetate as the difluorocarbene precursor under phase-transfer catalysis conditions.

Reaction Scheme

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Selective C-and O-methylation of catechol in gas phase over modified g-alumina [infoscience.epfl.ch]

- 4. scite.ai [scite.ai]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. researchgate.net [researchgate.net]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 9. CN101619017A - Method for synthesizing guaiacol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(Difluoromethoxy)phenol: Structure, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Difluoromethoxy)phenol, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical structure, nomenclature, and physicochemical properties. The narrative emphasizes the unique interplay between the phenolic hydroxyl group and the difluoromethoxy moiety, which dictates the molecule's reactivity and utility. Furthermore, this guide details a standard laboratory-scale synthesis, explores its critical role as a bioisostere in drug design, and outlines its applications as a versatile building block for complex bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of fluorinated phenols in their work.

Introduction: The Strategic Value of Fluorination

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound enhancements in metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The difluoromethoxy group (-OCHF₂), in particular, has emerged as a valuable functional motif. It serves as a bioisosteric replacement for more common groups like hydroxyl (-OH) or methoxy (-OCH₃), while offering a unique electronic profile and improved pharmacokinetic properties[3][4].

This compound (CAS: 53104-96-4) is a key intermediate that embodies the potential of this strategy. It provides a scaffold containing both a reactive phenolic hydroxyl group and the advantageous difluoromethoxy group. Understanding the distinct characteristics of this molecule is crucial for its effective application in the synthesis of next-generation pharmaceuticals and other advanced materials[2]. This guide will provide the foundational knowledge required to harness its full potential.

Molecular Structure and Nomenclature

A molecule's identity and reactivity are fundamentally defined by its structure. This compound is an aromatic compound characterized by a phenol ring substituted with a difluoromethoxy group at the ortho position.

Systematic Identification

-

IUPAC Name : this compound[5]

-

Synonyms : o-Hydroxyphenyldifluoromethyl ether, 2-difluoromethoxyphenol, Phenol, 2-(difluoromethoxy)-[5][6][8]

Structural Analysis

The molecule's behavior is a direct consequence of its two key functional groups:

-

Phenolic Hydroxyl (-OH) Group : This group is a strong hydrogen bond donor and significantly influences the molecule's acidity. In electrophilic aromatic substitution reactions, the -OH group is a powerful activating, ortho- and para-directing substituent, meaning it increases the electron density of the benzene ring and guides incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it[9][10][11].

-

Difluoromethoxy (-OCHF₂) Group : The two highly electronegative fluorine atoms make this group strongly electron-withdrawing. This property can significantly alter the pKa of the adjacent phenolic proton and influence the molecule's overall electronic character[1]. Crucially, the -OCHF₂ group is considered a metabolically robust bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, a valuable feature in drug design[3][4][12].

The proximity of the activating hydroxyl group and the electron-withdrawing difluoromethoxy group creates a unique electronic environment on the aromatic ring, which can be exploited for selective chemical transformations.

Caption: General workflow for the difluoromethylation of phenols.

Detailed Experimental Protocol

The following protocol is adapted from a standard procedure for the difluoromethylation of phenols. [13][14] Objective: To synthesize an aryl difluoromethyl ether from a substituted phenol.

Materials:

-

Substituted phenol (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

-

Dry Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup : To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen three times to establish an inert atmosphere.

-

Solvent Addition : Add dry DMF and deionized water via syringe. Stir the resulting suspension.

-

Degassing : Degas the solution with a stream of nitrogen for approximately 1 hour while stirring.

-

Reagent Addition : Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the flask in one portion under a positive flow of nitrogen.

-

Heating : Equip the flask with a condenser and heat the reaction mixture in an oil bath to 100-110 °C.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extraction : Extract the aqueous layer with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash sequentially with deionized water and saturated brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by column chromatography on silica gel if necessary to yield the final aryl difluoromethyl ether.

Causality : The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the reagents and facilitates the reaction. Cesium carbonate is an effective base for generating the phenolate, and its solubility in the DMF/water mixture is adequate. The use of a significant excess of the carbene precursor ensures the reaction proceeds to completion, maximizing the yield of the desired product. [13][14]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a molecular building block for bioactive compounds. The -OCHF₂ group is a powerful tool for lead optimization in drug discovery campaigns.

-

Bioisosterism : The difluoromethoxy group is a well-established bioisostere of the hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. [3][4]This means it can mimic the steric and electronic properties of these groups, potentially preserving or enhancing binding to a biological target, while fundamentally altering the molecule's pharmacokinetic profile. [15]* Metabolic Stability : Phenols and thiols are often susceptible to metabolic oxidation or conjugation (e.g., glucuronidation), leading to rapid clearance from the body. [16][17]Replacing these groups with the chemically robust difluoromethoxy group can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability. [1][3]* Modulation of Lipophilicity and Acidity : The -OCHF₂ group increases lipophilicity compared to a hydroxyl group, which can improve cell membrane permeability. [3][12]Its electron-withdrawing nature also modulates the pKa of nearby functional groups, which can be fine-tuned to optimize target engagement and solubility.

-

Synthetic Handle : this compound is used as a reactant in the synthesis of more complex molecules, such as certain classes of pesticides and pharmaceutical candidates. [7]The remaining phenolic proton provides a site for further chemical modification, such as etherification or coupling reactions.

Spectroscopic Characterization

For researchers synthesizing or working with this compound, understanding its expected spectroscopic signature is essential for structural verification.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the phenolic group, typically in the range of 3300-3500 cm⁻¹. [18]Strong C-F stretching bands will also be present, along with characteristic C-O and aromatic C=C stretching absorptions. [18]* ¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons (typically 7-8 ppm). [18]The phenolic -OH proton will appear as a broad singlet, often in the 4-7 ppm range. [18]A key feature will be the proton of the -OCHF₂ group, which will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR Spectroscopy : The aromatic carbon attached to the hydroxyl group will be shifted downfield (e.g., ~155 ppm) due to the oxygen's electronegativity. [18]The carbon of the -OCHF₂ group will appear as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms.

-

Mass Spectrometry : In a mass spectrometer, phenols typically show a strong molecular ion peak. Common fragmentation patterns include the loss of CO (M-28) and a formyl radical (HCO·, M-29). [18]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its structure offers a unique combination of a reactive phenol and a stabilizing, property-modulating difluoromethoxy group. By providing enhanced metabolic stability and serving as a valuable bioisostere, this compound enables medicinal chemists to overcome common challenges in drug development. The synthetic methodologies for its preparation are robust and accessible, ensuring its continued importance in the synthesis of innovative pharmaceuticals and agrochemicals. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is paramount for any scientist looking to incorporate this versatile building block into their research and development programs.

References

- PubChem. (n.d.). Time in San Francisco, CA, US.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

EBSCO. (n.d.). Phenols | Research Starters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Phenols. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6F2O2). Retrieved from [Link]

-

Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]

-

ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-(difluoromethoxy)phenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Difluoromethoxy)phenol. Retrieved from [Link]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

-

RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-fluoro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]

-

NIH National Library of Medicine. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]

- 8. 53104-96-4 | this compound - AiFChem [aifchem.com]

- 9. Phenols | Research Starters | EBSCO Research [ebsco.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. orgsyn.org [orgsyn.org]

- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. chemrxiv.org [chemrxiv.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(Difluoromethoxy)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The difluoromethyl group (-OCHF2) in particular has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of modulated acidity, enhanced metabolic stability, and improved membrane permeability.[2][3][4][5] This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)phenol, a key building block that embodies the advantageous properties of the difluoromethoxy moiety. As a substituted phenol, this compound serves as a versatile intermediate in the synthesis of complex bioactive molecules, from pharmaceuticals to agrochemicals.[6][7] This document will delve into its core physical and chemical properties, provide a detailed look at its synthesis and reactivity, and explore its applications in the field of drug discovery, offering field-proven insights for researchers and developers.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[7][8] Its chemical structure, featuring a difluoromethoxy group ortho to a hydroxyl group on a benzene ring, imparts a distinct set of properties crucial for its application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C7H6F2O2 | [8][9][10][11] |

| Molecular Weight | 160.12 g/mol | [7][8][9][11] |

| IUPAC Name | This compound | [9] |

| CAS Number | 53104-96-4 | [8][9][10] |

| Boiling Point | 75-76 °C at 10 Torr; 196.7 °C at 760 mmHg | [1][7][8][10] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [7][8][10] |

| pKa | 8.71 ± 0.30 (Predicted) | [7][8] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [7][8] |

Synthesis and Mechanism

The synthesis of this compound typically involves the difluoromethylation of catechol (1,2-dihydroxybenzene). A common and effective method utilizes a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base.[12][13] The reaction proceeds via the formation of a phenoxide, which then reacts with the in-situ generated difluorocarbene.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the difluoromethylation of phenols.[12][13]

Materials:

-

Catechol

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium Carbonate (Cs2CO3)

-

Dry Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl acetate

-

Hexanes

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottomed flask, add catechol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Seal the flask and evacuate and backfill with nitrogen three times.

-

Add dry DMF and deionized water. Stir the mixture at room temperature.

-

Degas the solution with nitrogen for 1 hour.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.

-

Heat the reaction mixture to 120 °C and stir for 2 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Reaction Mechanism

The synthesis proceeds through the generation of difluorocarbene (:CF2) from sodium 2-chloro-2,2-difluoroacetate upon heating. The basic conditions facilitate the deprotonation of one of the hydroxyl groups of catechol to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic difluorocarbene to form the difluoromethyl ether.

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two key functional groups: the phenolic hydroxyl group and the difluoromethoxy group.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for further functionalization, such as etherification or esterification. The hydroxyl group also directs electrophilic aromatic substitution to the ortho and para positions.

-

Difluoromethoxy Group: The -OCHF2 group is an electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself.[14] The C-F bonds are highly stable, making the difluoromethoxy group generally unreactive under standard synthetic conditions. Its presence significantly influences the electronic properties of the aromatic ring.

Spectral Analysis

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR: The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the hydroxyl and difluoromethoxy substituents.

-

¹⁹F NMR: A single signal, likely a doublet due to coupling with the proton of the difluoromethyl group, is expected in the ¹⁹F NMR spectrum.[9]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[15] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.[15] Strong absorptions corresponding to C-O stretching will be present, and the C-F stretching vibrations of the difluoromethoxy group will also be evident.[15][16][17]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 160.12).[9][18] Fragmentation patterns may include the loss of the difluoromethyl group or other characteristic fragments of the phenol moiety.[18]

Applications in Drug Discovery and Development

The difluoromethoxy group is a valuable motif in medicinal chemistry due to its ability to act as a bioisostere of other functional groups while conferring beneficial physicochemical properties.[2][3][4][5]

-

Metabolic Stability: The replacement of a metabolically labile group, such as a methoxy or hydroxyl group, with a difluoromethoxy group can block metabolic pathways, leading to an increased half-life of a drug candidate.[1][2]

-

Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][3]

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.

-

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming favorable interactions with biological targets.[3][4]

Caption: Role in Drug Discovery.

Safety and Handling

This compound is classified as harmful and an irritant.[9] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

-

GHS Hazard Statements:

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) before handling this chemical.[19][20][21]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical industries. Its unique combination of a reactive phenolic hydroxyl group and a property-modulating difluoromethoxy group makes it an attractive starting material for the introduction of this key fluorine motif. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel and improved chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]

-

Organic Syntheses. Difluoromethylation of Phenols Procedure. [Link]

-

National Institutes of Health. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. [Link]

-

ResearchGate. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. [Link]

-

MDPI. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol. [Link]

-

National Institutes of Health. A New Reagent for Direct Difluoromethylation. [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of phenol. [Link]

-

National Institutes of Health. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. [Link]

Sources

- 1. cas 53104-96-4|| where to buy this compound [english.chemenu.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-6-(difluoromethoxy)phenol|CAS 1803791-20-9 [benchchem.com]

- 7. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]

- 8. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. This compound | 53104-96-4 | FD78013 [biosynth.com]

- 12. orgsyn.org [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Phenol, 2-(difluoromethoxy)-5-nitro- | Benchchem [benchchem.com]

- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

2-(Difluoromethoxy)phenol safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)phenol

For professionals in research and drug development, the introduction of novel reagents into a workflow demands a comprehensive understanding of their safety profiles. This compound (CAS No. 53104-96-4), a fluorinated building block utilized in the synthesis of bioactive molecules, is one such compound where a thorough grasp of its safety data is not merely procedural, but fundamental to ensuring laboratory safety and experimental integrity.[1][2] This guide provides a detailed examination of the safety and handling protocols for this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) points to offer a deeper, scientifically-grounded perspective for its use in a research environment.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe management. These properties influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 53104-96-4 | [3][4] |

| Molecular Formula | C₇H₆F₂O₂ | [3][4] |

| Molecular Weight | 160.12 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 75-76 °C at 10 Torr; 196.7 °C at 760 mmHg | [4][5] |

| Density | ~1.30 g/cm³ (Predicted) | [4][5] |

| pKa | 8.71 ± 0.30 (Predicted) | [4] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, necessitating stringent safety precautions.[3] The hazards are rooted in its chemical structure: the phenol moiety is known for its corrosive and toxic properties, while the difluoromethoxy group can influence its absorption and metabolic profile.[6][7]

The primary hazards are acute toxicity, severe skin and eye damage, and irritation to the respiratory system.[3] The signal word "Danger" underscores the severity of these potential effects.[3]

| GHS Classification | Hazard Class and Category | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |

Source: PubChem[3]

The H318 classification—"Causes serious eye damage"—is particularly critical.[3] Phenolic compounds can rapidly cause protein denaturation and coagulation necrosis, leading to permanent eye injury and blindness if contact occurs.[6] The anesthetic properties of phenols can mask the initial pain, delaying response and increasing the severity of the injury.[6][8]

Safe Handling and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to safety, based on the hierarchy of controls, is mandatory.

Caption: Hierarchy of controls for mitigating exposure risks.

Experimental Protocol: Safe Handling Workflow

-

Preparation: Before handling, ensure an ANSI-approved safety shower and eyewash station are immediately accessible and unobstructed.[9][10] Confirm the chemical fume hood is functioning correctly (check certification date and airflow monitor).

-

Donning PPE: Wear appropriate PPE as detailed in the table below. Double-gloving may be advisable for extended procedures.[9]

-

Chemical Handling:

-

Post-Handling:

| Control | Specification | Rationale |

| Engineering | Certified Chemical Fume Hood | Prevents inhalation of harmful vapors and contains spills.[9][10] |

| Eye/Face | Chemical splash goggles and face shield | Goggles provide a seal against splashes; a face shield protects the entire face from severe splashes.[9][13] Mandatory due to H318 (serious eye damage) risk.[3] |

| Hand | Neoprene or Butyl Rubber Gloves | Phenols can penetrate standard nitrile gloves. Thicker, more resistant materials are required for adequate protection.[6][9] |

| Body | Fully buttoned lab coat; chemical-resistant apron for large quantities | Protects skin from accidental contact.[9][13] |

| Footwear | Closed-toe, non-permeable shoes | Protects feet from spills. Phenol can penetrate leather.[6] |

First Aid and Emergency Response

Immediate and correct first aid is critical to mitigating the toxic and corrosive effects of phenol exposure. All personnel using this chemical must be trained on these procedures before beginning work.

Caption: Emergency first aid workflow for exposure incidents.

Protocol: Skin Exposure Decontamination

-

Immediate Action: The primary hazard of phenols is rapid absorption through the skin, which can lead to systemic toxicity.[6][7] Immediately begin flushing the affected area with copious amounts of water at an emergency shower for at least 15 minutes.[6][10]

-

Remove Clothing: While flushing, remove all contaminated clothing, including leather items like shoes and belts, to prevent continued contact.[6]

-

Secondary Decontamination (If available): After the initial water flush, treatment with a low-molecular-weight polyethylene glycol (PEG 300 or 400) is recommended to complex with the residual phenol.[8][14] Gently wipe the area with PEG-soaked gauze.

-

Medical Attention: All phenol skin exposures require immediate professional medical evaluation.[6][15] Inform medical personnel of the specific chemical involved.

Storage, Stability, and Disposal

Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[4] The recommended storage temperature is 2-8°C in a cool, dry, well-ventilated area.[4][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids/bases.[16][17] Phenols can react violently with such materials.[10]

-

Disposal: Dispose of waste this compound and any contaminated materials as hazardous chemical waste.[13] All disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[11]

Conclusion

This compound is a valuable research tool, but its significant hazards demand respect and meticulous adherence to safety protocols. For researchers and drug development professionals, understanding the causality behind these protocols—from the chemical's inherent reactivity to its toxicological effects—is paramount. By integrating the principles of the hierarchy of controls, utilizing appropriate PPE, and being thoroughly prepared for emergency situations, this compound can be handled safely and effectively in a professional laboratory setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774121, this compound. Available at: [Link]

-

ScienceLab.com (2005). Material Safety Data Sheet: Phenol. Available at: [Link]

-

Fisher Scientific (2024). Safety Data Sheet: 4-Bromo-2-(trifluoromethoxy)phenol. Available at: [Link]

-

Princeton University Environmental Health & Safety (n.d.). Phenol. Available at: [Link]

-

Yale University Environmental Health & Safety (2022). Standard Operating Procedure: Phenol and Phenol-Containing Solutions. Available at: [Link]

-

University of York, Department of Biology (n.d.). Phenol Exposure: First Aid Guidance. Available at: [Link]

-

Public Health England (2024). Phenol: toxicological overview. Available at: [Link]

-

University of California, Berkeley Environmental Health & Safety (n.d.). Fact Sheet: Phenol. Available at: [Link]

-

U.S. Environmental Protection Agency (1999). Phenol Hazard Summary. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (1998). Toxicological Profile for Phenol. Available at: [Link]

Sources

- 1. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]

- 2. cas 53104-96-4|| where to buy this compound [english.chemenu.com]

- 3. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. gov.uk [gov.uk]

- 8. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

- 11. aksci.com [aksci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

- 14. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 15. aksci.com [aksci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

Sourcing and Utilizing 2-(Difluoromethoxy)phenol: A Technical Guide for Researchers

For chemists and drug discovery professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCHF₂), in particular, has emerged as a valuable bioisostere, capable of modulating a compound's physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth technical overview of 2-(Difluoromethoxy)phenol, a key building block for accessing this important functional group, with a focus on commercial sourcing, quality evaluation, and practical laboratory applications.

The Significance of the Difluoromethoxy Moiety in Drug Discovery

The utility of the difluoromethoxy group stems from its unique electronic properties and its ability to act as a surrogate for other functional groups. As a bioisostere for hydroxyl or methoxy groups, the -OCHF₂ moiety can enhance metabolic stability, improve lipophilicity, and favorably alter the conformational preferences of a molecule. These attributes are highly sought after in the optimization of lead compounds during drug development.[3] The introduction of fluorine can also lead to improved cell membrane permeability and bioavailability.[1]

Commercial Suppliers of this compound

A critical first step for any research endeavor is the reliable procurement of starting materials. This compound (CAS No. 53104-96-4) is available from a range of commercial suppliers. However, purity, available quantities, and lead times can vary. Researchers should carefully consider these factors based on the specific requirements of their project.

| Supplier | Purity | Available Quantities | Notes |

| Biosynth | Research Grade | Inquire | Offers a range of research chemicals.[4] |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Bulk | A manufactory based in China.[5] |

| CookeChem | 97% | 100mg - 25g | Provides pricing in RMB.[6] |

| Crysdot | 98% | 5g, other sizes available upon inquiry | Provides basic safety information. |

| AiFChem | 97% | 5g, 25g | Indicates stock status.[7] |

| ChemicalBook | 98% | Various | Aggregates multiple suppliers.[8] |

Evaluating Supplier and Material Quality

Ensuring the quality of starting materials is paramount to the success and reproducibility of experimental work. When sourcing this compound, researchers should diligently evaluate both the supplier and the material itself.

Key Documentation to Request and Review

-

Certificate of Analysis (CoA): This is the most critical document for assessing the quality of a specific batch. A comprehensive CoA should include:

-

Identity Confirmation: Typically confirmed by ¹H NMR, ¹³C NMR, and/or Mass Spectrometry.

-

Purity Assessment: Usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Appearance and Physical Properties: Such as color and form.

-

Date of Analysis and Batch Number.

-

-

Safety Data Sheet (SDS): Provides essential information on handling, storage, and potential hazards.

A representative, albeit for a different phenol derivative, Certificate of Analysis from ChemScene highlights the expected analytical data.[9] Another example from Trishulent for phenol itself showcases the typical physical and chemical properties that should be provided.[10]

Understanding the Synthesis of this compound and Potential Impurities

The most common method for the synthesis of aryl difluoromethyl ethers is through the difluoromethylation of the corresponding phenol.[3][11] This typically involves the reaction of a phenoxide with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate.

Caption: General synthesis pathway for this compound.

Given this synthetic route, potential impurities could include:

-

Unreacted 2-Hydroxyphenol (Catechol): The starting material for the reaction.

-

Over-alkylated Products: Although less likely with the second hydroxyl group, it is a possibility.

-

Solvent Residues: From the reaction and workup (e.g., DMF, hexanes).

-

Salts: From the base and the difluorocarbene precursor.

Analytical Characterization of this compound

Independent verification of the identity and purity of the procured material is a crucial aspect of good laboratory practice.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the unique triplet for the -OCHF₂ proton (due to coupling with the two fluorine atoms).

-

¹⁹F NMR: Will exhibit a doublet for the two equivalent fluorine atoms, coupled to the proton. PubChem provides some spectral information for this compound.[12]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities. Due to the polar nature of the phenolic hydroxyl group, derivatization may be necessary to improve peak shape and thermal stability.[13] EPA methods 528, 604, and 8041 provide guidance on the GC-MS analysis of phenols.[14]

Caption: A typical analytical workflow for quality control.

Applications in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, primarily as a nucleophile in various coupling reactions.

Synthesis of Agrochemicals

One documented application of this compound is in the synthesis of 3-methoxy-2-(pyrimidinyloxyphenyl)acrylates, which are utilized as pesticides.[6] This highlights its utility in the agrochemical industry.

Incorporation into Bioactive Molecules

The primary use of this compound in the pharmaceutical sector is to introduce the difluoromethoxyphenyl moiety into target molecules. This can be achieved through various synthetic transformations, such as Williamson ether synthesis or Buchwald-Hartwig amination of a suitably functionalized derivative. The introduction of this group has been shown to be beneficial in the development of new therapeutic agents.[15] For instance, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated for their antiproliferative activity.[16]

Experimental Protocols

General Procedure for the Difluoromethylation of a Phenol

The following is a general procedure adapted from a reliable source for the difluoromethylation of phenols and should be applicable for the synthesis of this compound with appropriate modifications for the specific substrate.[3][11]

Materials:

-

Phenol (1.0 equiv)

-

Cesium carbonate (1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

-

Dry DMF

-

Deionized water

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add the phenol and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add dry DMF and deionized water via syringe.

-

Degas the solution with nitrogen for 1 hour while stirring.

-

Add sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.

-

Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for detailed hazard information, first-aid measures, and disposal guidelines.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery, medicinal chemistry, and agrochemical synthesis. A thorough understanding of its commercial availability, methods for quality assessment, and synthetic applications is essential for its effective utilization. By carefully selecting suppliers, rigorously qualifying incoming materials, and employing robust synthetic and analytical methodologies, researchers can confidently incorporate the advantageous difluoromethoxy moiety into their target molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hands, A. T., et al. Difluoromethylation of Phenols. Organic Syntheses. [Link]

-

Garg, N. K., et al. Difluoromethylation of Phenols. Organic Syntheses 2024, 101, 164-180. [Link]

-

Pinto, A., et al. 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. ResearchGate. [Link]

-

Crysdot. This compound. [Link]

-

ResearchGate. Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. [Link]

-

ResearchGate. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. [Link]

-

Trishulent. PHENOL Certificate of Analysis (COA). [Link]

-

EPA. Method 8041A: PHENOLS BY GAS CHROMATOGRAPHY. [Link]

Sources

- 1. cas 53104-96-4|| where to buy this compound [english.chemenu.com]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. This compound | 53104-96-4 | FD78013 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]

- 7. 53104-96-4 | this compound - AiFChem [aifchem.com]